Mercury(2+);octadec-9-enoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) typically involves the reaction of oleic acid with a mercury salt, such as mercury(II) chloride. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above, with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Mercury(2+);octadec-9-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury oxides and other oxidation products.

Reduction: Reduction reactions can convert the mercury(II) ion to elemental mercury or lower oxidation states.

Substitution: The mercury ion can be substituted with other metal ions or organic groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) is used as a reagent in various synthetic reactions and as a catalyst in organic transformations.

Biology

In biological research, this compound can be used to study the effects of mercury on biological systems and to develop mercury-based probes for detecting specific biomolecules.

Medicine

In medicine, the compound’s potential antimicrobial properties are of interest for developing new therapeutic agents.

Industry

In industry, 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) can be used in the production of specialized materials and as a component in certain manufacturing processes.

Mecanismo De Acción

The mechanism of action of 9-octadecenoic acid (9Z)-, mercury(2+) salt (2:1) involves the interaction of the mercury ion with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound’s effects on biological systems are mediated through these interactions, which can interfere with essential biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

Oleic Acid: A common fatty acid with similar structural features but without the mercury component.

Mercury(II) Chloride: A simple mercury salt used in various chemical reactions.

Methyl Oleate: An ester derivative of oleic acid with different chemical properties.

Uniqueness

Mercury(2+);octadec-9-enoate is unique due to the combination of oleic acid and mercury, which imparts distinct chemical and biological properties. The presence of mercury allows for specific interactions with biological molecules, making it useful in research and industrial applications.

Actividad Biológica

Introduction

Mercury(2+);octadec-9-enoate, commonly known as mercury oleate, is an organomercury compound with significant biological implications. This compound is formed by the reaction of mercuric oxide with oleic acid and has been studied for its antimicrobial properties, cytotoxicity, and potential environmental impacts. This article delves into the biological activity of mercury oleate, supported by case studies and research findings.

- Molecular Formula : CHHgO

- Molecular Weight : 634.42 g/mol

- Appearance : Yellowish to red liquid or semi-solid mass .

Antimicrobial Properties

Mercury oleate exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains. For instance, studies have shown that mercury oleate can effectively reduce the viability of Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antibacterial agents.

Cytotoxicity

Mercury compounds, including mercury oleate, are known for their cytotoxic effects on human cells. In vitro studies have demonstrated that exposure to mercury oleate can lead to cell death in various cell lines, including cancerous cells. The mechanism behind this cytotoxicity is believed to involve the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent apoptosis.

Case Studies

-

Case Study on Antimicrobial Effects :

- A study evaluated the efficacy of mercury oleate against common pathogens in clinical settings. Results indicated a significant reduction in bacterial counts when treated with mercury oleate compared to control groups, highlighting its potential as a therapeutic agent in infection control.

-

Cytotoxicity Assessment :

- In a controlled laboratory setting, researchers exposed human liver cancer cells to varying concentrations of mercury oleate. The findings revealed a dose-dependent increase in cell death, with IC50 values indicating potent cytotoxic effects at relatively low concentrations.

-

Environmental Impact Study :

- An investigation into the environmental persistence of mercury oleate revealed its potential to bioaccumulate in aquatic systems, posing risks to both wildlife and human health through the food chain. This study emphasized the need for careful management of mercury-containing compounds in industrial applications.

The biological activity of mercury oleate is primarily attributed to its interaction with cellular components:

- Reactive Oxygen Species (ROS) Generation : Mercury compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- Protein Binding : Mercury ions can bind to thiol groups in proteins, disrupting normal cellular functions and signaling pathways.

- Membrane Disruption : Mercury oleate may integrate into lipid membranes, altering membrane fluidity and permeability, ultimately affecting cell viability.

Propiedades

IUPAC Name |

mercury(2+);octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWIWQHAGMGLFA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

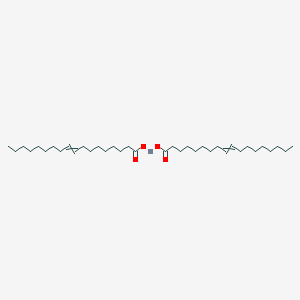

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66HgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury oleate appears as a yellowish to red liquid/semi-solid or solid mass. Prepared by dissolving yellow mercuric oxide in oleic acid. Contains 24-26% HgO by mass. Insoluble in water. Toxic by ingestion. Used in medicine, antiseptic and antifouling paint., Yellowish-brown slightly transparent solid; Sensitive to light; [Merck Index] | |

| Record name | MERCURY OLEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water; slightly sol in alcohol or ether, freely sol in fixed oils | |

| Record name | MERCURIC OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-brown, somewhat transparent, ointment-like mass | |

CAS No. |

1191-80-6 | |

| Record name | MERCURY OLEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)-, mercury(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.